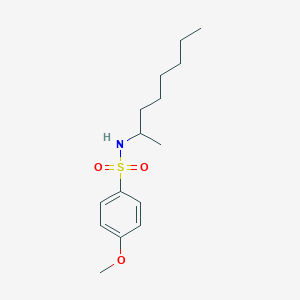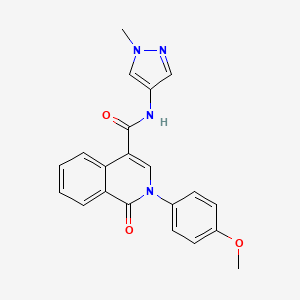
(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1,3-ベンゾジオキソール-5-イル)-1-(1,2,3,4-テトラヒドロ-9H-カルバゾール-9-イル)プロプ-2-エン-1-オンは、ベンゾジオキソール環とテトラヒドロカルバゾール部分をプロペノン鎖で連結した複雑な有機化合物です。
製法
合成経路と反応条件
(2E)-3-(1,3-ベンゾジオキソール-5-イル)-1-(1,2,3,4-テトラヒドロ-9H-カルバゾール-9-イル)プロプ-2-エン-1-オンの合成は、通常、1,3-ベンゾジオキソール-5-カルバルデヒドと1-(1,2,3,4-テトラヒドロ-9H-カルバゾール-9-イル)エタノンの塩基性条件下での縮合反応により行われます。この反応は通常、炭酸カリウムなどの塩基をエタノールなどの溶媒中で用いて行い、その後、再結晶またはクロマトグラフィーで精製されます。
工業生産方法
この化合物の具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、実験室規模の合成のスケールアップになります。これには、収率と純度を最大化するための反応条件の最適化と、効率性とスケーラビリティを高めるための連続フロープロセスの導入が含まれます。
化学反応解析
反応の種類
(2E)-3-(1,3-ベンゾジオキソール-5-イル)-1-(1,2,3,4-テトラヒドロ-9H-カルバゾール-9-イル)プロプ-2-エン-1-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化される可能性があります。
還元: 還元反応は、プロペノン鎖を飽和鎖に変換することができます。
置換: ベンゾジオキソール環とテトラヒドロカルバゾール環で求電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件で使用します。
還元: 活性炭担持パラジウムまたは水素化ホウ素ナトリウムを用いた接触水素化。
置換: 求電子置換のためのハロゲン化剤、求核置換のためのアミンやチオールなどの求核剤。
主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: 飽和誘導体の生成。
置換: ハロゲン化または求核置換された誘導体の生成。
科学研究への応用
(2E)-3-(1,3-ベンゾジオキソール-5-イル)-1-(1,2,3,4-テトラヒドロ-9H-カルバゾール-9-イル)プロプ-2-エン-1-オンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Tetrahydrocarbazole Moiety: This involves the reduction of carbazole derivatives using hydrogenation or other reducing agents.
Coupling Reaction: The final step involves the coupling of the benzodioxole and tetrahydrocarbazole moieties through a propenone linker, often using a base-catalyzed aldol condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro compounds.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential pharmacological properties. The presence of both benzodioxole and tetrahydrocarbazole moieties suggests that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, providing a basis for the treatment of diseases.
Industry
In industry, (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-2-PROPEN-1-ONE could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
(2E)-3-(1,3-ベンゾジオキソール-5-イル)-1-(1,2,3,4-テトラヒドロ-9H-カルバゾール-9-イル)プロプ-2-エン-1-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することでその活性を調節することにより、効果を発揮する可能性があります。正確な分子標的と経路は、特定の用途と生物学的状況によって異なる場合があります。
類似化合物との比較
類似化合物
- (2E)-3-(1,3-ベンゾジオキソール-5-イル)-1-(1,2,3,4-テトラヒドロカルバゾール-9-イル)プロプ-2-エン-1-オン
- (2E)-3-(1,3-ベンゾジオキソール-5-イル)-1-(1,2,3,4-テトラヒドロ-9H-カルバゾール-9-イル)プロプ-2-エン-1-オン
独自性
(2E)-3-(1,3-ベンゾジオキソール-5-イル)-1-(1,2,3,4-テトラヒドロ-9H-カルバゾール-9-イル)プロプ-2-エン-1-オンの独自性は、その特定の構造的特徴にあり、これは独特の化学的および生物学的特性を与えています。ベンゾジオキソール環とテトラヒドロカルバゾール部分をプロペノン鎖で連結した組み合わせにより、この化合物はさまざまな用途に適した汎用性の高い化合物となっています。
特性
分子式 |
C22H19NO3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
(E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)prop-2-en-1-one |
InChI |
InChI=1S/C22H19NO3/c24-22(12-10-15-9-11-20-21(13-15)26-14-25-20)23-18-7-3-1-5-16(18)17-6-2-4-8-19(17)23/h1,3,5,7,9-13H,2,4,6,8,14H2/b12-10+ |
InChIキー |
IPCMPHHJAIICOX-ZRDIBKRKSA-N |
異性体SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
正規SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)C=CC4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11016167.png)

![3-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11016177.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11016182.png)
![ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11016183.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016188.png)
![2-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11016194.png)
![2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11016197.png)
![methyl N-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate](/img/structure/B11016201.png)
![2-[(2-methoxyethyl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11016208.png)
![1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016233.png)
![Ethyl [2-({[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11016241.png)

![N-(2,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11016258.png)
